N-cyclopropyl-2-(4-methyl-1,3-thiazol-5-yl)-N-(oxolan-3-ylmethyl)ethanesulfonamide
Description
N-cyclopropyl-2-(4-methyl-1,3-thiazol-5-yl)-N-(oxolan-3-ylmethyl)ethanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyclopropyl group, a 4-methyl-1,3-thiazol-5-yl moiety, and an oxolan-3-ylmethyl group attached to an ethanesulfonamide core. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-cyclopropyl-2-(4-methyl-1,3-thiazol-5-yl)-N-(oxolan-3-ylmethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-11-14(20-10-15-11)5-7-21(17,18)16(13-2-3-13)8-12-4-6-19-9-12/h10,12-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQCNULVWMJQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCS(=O)(=O)N(CC2CCOC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core ethanesulfonamide structure. The cyclopropyl group and the 4-methyl-1,3-thiazol-5-yl moiety are introduced through specific reactions, often involving the use of reagents like cyclopropylamine and 4-methyl-1,3-thiazole derivatives. The oxolan-3-ylmethyl group is then attached using appropriate coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonate esters.
Major Products Formed: The reactions can yield a range of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may find use in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-3-pyridyl)methyl]ethanesulfonamide
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(phenylmethyl)ethanesulfonamide
Uniqueness: N-cyclopropyl-2-(4-methyl-1,3-thiazol-5-yl)-N-(oxolan-3-ylmethyl)ethanesulfonamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its complex structure and diverse applications make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
